molecular formula C6H9NO3 B050523 (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid CAS No. 61884-75-1

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

Cat. No.: B050523
CAS No.: 61884-75-1
M. Wt: 143.14 g/mol
InChI Key: LRKCFWRBMYJRIK-BYPYZUCNSA-N
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Description

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid is a chiral compound with a pyrrolidinone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center and the functional groups within the molecule makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable acylating agent to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Oxopyrrolidin-2-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.

    2-Pyrrolidinone: A simpler compound with a similar ring structure but lacking the acetic acid moiety.

    N-Acetyl-2-pyrrolidinone: Another related compound with an acetyl group attached to the nitrogen atom.

Uniqueness

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid is unique due to its chiral center and the presence of both a pyrrolidinone ring and an acetic acid moiety. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

2-[(2S)-5-oxopyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKCFWRBMYJRIK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518498
Record name [(2S)-5-Oxopyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61884-75-1
Record name 2-Pyrrolidineacetic acid, 5-oxo-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61884-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-5-Oxopyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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